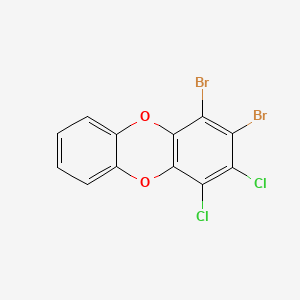
1,2-Dibromo-3,4-dichlorooxanthrene
Description
1,2-Dibromo-3,4-dichlorooxanthrene is a halogenated polycyclic aromatic compound characterized by an oxanthrene backbone (a fused oxygen-containing bicyclic system) with bromine and chlorine substituents at the 1,2- and 3,4-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-deficient aromatic system and halogen-driven reactivity . Its structural uniqueness lies in the combination of halogen substituents and the oxygen heteroatom in the fused ring system, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
107227-74-7 |
|---|---|
Molecular Formula |
C12H4Br2Cl2O2 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1,2-dibromo-3,4-dichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2Cl2O2/c13-7-8(14)11-12(10(16)9(7)15)18-6-4-2-1-3-5(6)17-11/h1-4H |
InChI Key |
MRADPPWENVPVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-3,4-dichlorooxanthrene typically involves the bromination and chlorination of oxanthrene derivatives. The process can be carried out through electrophilic aromatic substitution reactions, where oxanthrene is treated with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of 1,2-Dibromo-3,4-dichl
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges : Oxanthrene derivatives require multi-step halogenation, whereas cyclopropene analogs (e.g., 1,2-dibromo-3,3-difluorocyclopropene) are synthesized via halogen exchange .
- Data Limitations : Direct experimental data on this compound is sparse; properties are inferred from analogs. Further studies on its crystallography and reaction kinetics are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


